N-Boc-(+/-)-4-(4-{[tert-butyl(diphenyl)silyl]oxy}-phenyl)-3-amino-1-buten
Description
N-Boc-(±)-4-(4-{[tert-butyl(diphenyl)silyl]oxy}phenyl)-3-amino-1-buten is a protected amine derivative featuring a tert-butoxycarbonyl (Boc) group at the amine position and a bulky tert-butyl(diphenyl)silyl (TBDPS) ether at the para position of a phenyl ring. The compound’s structure integrates three critical functional groups:
- Boc group: A widely used amine-protecting group that confers stability under basic and nucleophilic conditions while being acid-labile .
- TBDPS ether: A sterically hindered silyl ether that provides robust protection for hydroxyl groups, resistant to mild acidic and basic conditions but removable via fluoride ions (e.g., TBAF) .
- Racemic (±) configuration: The compound exists as a racemic mixture, indicating non-selective synthesis or lack of chiral resolution during preparation.
This molecule is typically employed in multi-step organic syntheses, particularly in pharmaceutical intermediates, where selective deprotection strategies are essential .
Properties
IUPAC Name |
tert-butyl N-[1-[4-[tert-butyl(diphenyl)silyl]oxyphenyl]but-3-en-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H39NO3Si/c1-8-25(32-29(33)34-30(2,3)4)23-24-19-21-26(22-20-24)35-36(31(5,6)7,27-15-11-9-12-16-27)28-17-13-10-14-18-28/h8-22,25H,1,23H2,2-7H3,(H,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCVKOVNJSXVKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39NO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-(+/-)-4-(4-{[tert-butyl(diphenyl)silyl]oxy}-phenyl)-3-amino-1-buten typically involves multiple steps:
Protection of the amino group: The amino group is protected using a Boc group to prevent unwanted reactions during subsequent steps.
Formation of the butenyl chain: The butenyl chain is introduced through a series of reactions, such as Wittig or Horner-Wadsworth-Emmons reactions.
Introduction of the silyl ether: The phenol group is protected with a tert-butyl(diphenyl)silyl group to enhance stability and solubility.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Boc-(+/-)-4-(4-{[tert-butyl(diphenyl)silyl]oxy}-phenyl)-3-amino-1-buten can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert double bonds to single bonds or reduce other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
N-Boc-(+/-)-4-(4-{[tert-butyl(diphenyl)silyl]oxy}-phenyl)-3-amino-1-buten has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for N-Boc-(+/-)-4-(4-{[tert-butyl(diphenyl)silyl]oxy}-phenyl)-3-amino-1-buten involves its interaction with specific molecular targets. The Boc group provides protection during synthesis, while the silyl ether enhances stability. The amino group can participate in various biochemical reactions, potentially interacting with enzymes or receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and synthetic differences between N-Boc-(±)-4-(4-{[tert-butyl(diphenyl)silyl]oxy}phenyl)-3-amino-1-buten and analogous compounds identified in the literature.
Key Comparisons:
Protection Strategy: The target compound uses TBDPS for phenol protection, contrasting with the TBS (tert-butyldimethylsilyl) group in . TBDPS offers superior steric bulk, enhancing stability against premature deprotection in acidic environments but requiring harsher conditions (e.g., TBAF) for removal . Both the target compound and ’s penten-3-amine derivative employ Boc and TBDPS, suggesting shared synthetic pathways for amine and alcohol protection.
Stereochemical Outcomes: The target compound and ’s analog are racemic, whereas ’s cyclopropane derivative achieves high diastereoselectivity (dr 33:1) via controlled coupling of phenols with cyclopropane precursors . This highlights the challenge of stereocontrol in amino-butenyl systems compared to cyclopropane syntheses.
The phenyl ring in the target compound enables π-π stacking interactions in drug-receptor binding, a feature absent in aliphatic analogs like ’s pentenyl derivative .
Synthetic Efficiency :
- reports a 67% yield for its cyclopropane-carboxamide product under heated conditions (75°C, 30h), whereas silyl-protected compounds (e.g., target, ) often require lower temperatures but longer reaction times for selective protection .
Research Findings and Implications
- Stability : The TBDPS group in the target compound ensures resistance to common reagents (e.g., Grignard bases), making it preferable for multi-step syntheses over TBS, which is more prone to accidental cleavage .
- Racemic Limitations : The (±) configuration of the target compound restricts its utility in enantioselective drug synthesis, necessitating chiral resolution steps absent in diastereomerically pure systems like ’s cyclopropane derivative .
- Comparative Solubility: Bulkier silyl groups (TBDPS vs.
Biological Activity
N-Boc-(+/-)-4-(4-{[tert-butyl(diphenyl)silyl]oxy}-phenyl)-3-amino-1-buten is a synthetic organic compound that has garnered interest in medicinal chemistry and organic synthesis. Its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group and a tert-butyl(diphenyl)silyl ether, suggest potential biological activities that merit investigation.
Overview of the Compound
- IUPAC Name : tert-butyl N-[1-[4-[tert-butyl(diphenyl)silyl]oxyphenyl]but-3-en-2-yl]carbamate
- CAS Number : 1379812-37-9
- Molecular Formula : C31H39NO3Si
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The Boc group serves as a protective element during synthesis, while the silyl ether enhances stability and solubility. The amino group is crucial for biochemical interactions, potentially modulating enzyme activity or receptor binding.
1. Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activities. For instance, derivatives of phenyl N-tert-butyl nitrone have been shown to reduce oxidative stress in hepatocytes, suggesting that structural analogs may possess similar protective effects against oxidative damage .
2. Enzyme Interaction
The amino group in the compound allows for potential interactions with various enzymes. Studies have highlighted the importance of amino-containing compounds in modulating enzymatic pathways, which could be relevant for drug development targeting specific diseases.
3. Cytotoxicity Studies
Preliminary studies on related compounds have demonstrated cytotoxic effects against cancer cell lines. These findings suggest that this compound may also exhibit selective cytotoxicity, warranting further investigation into its potential as an anticancer agent.
Case Study 1: Hepatocarcinogenesis Inhibition
A study focusing on phenolic compounds indicated that certain derivatives could inhibit hepatocarcinogenesis by inducing apoptosis in preneoplastic cells. This mechanism could be relevant for this compound, given its structural similarity to these derivatives, suggesting it may also influence liver cancer pathways positively .
Case Study 2: Anti-inflammatory Activity
Research on related silyl ether compounds has shown anti-inflammatory properties through the inhibition of pro-inflammatory cytokines. This activity could be beneficial in developing therapies for inflammatory diseases, highlighting another potential biological application of this compound.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-Boc-4-aminobut-2-en-1-ol | Lacks silyl ether | Moderate cytotoxicity |
| N-Boc-4-aminobut-2-enoic acid | Contains carboxylic acid | Antioxidant activity |
| N-Boc-4-aminobut-2-en-1-amine | Additional amino group | Enhanced enzyme interaction |
This compound stands out due to its dual protective groups (Boc and silyl), which may enhance its stability and reactivity compared to other similar compounds.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
